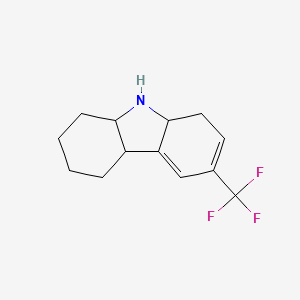
6-(Trifluoromethyl)-2,3,4,4A,8,8A,9,9A-octahydro-1H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Trifluoromethyl)-2,3,4,4A,8,8A,9,9A-octahydro-1H-carbazole is a compound that features a trifluoromethyl group attached to a carbazole structure. Carbazoles are a class of aromatic heterocyclic organic compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group, characterized by the presence of three fluorine atoms attached to a carbon atom, is known for its ability to enhance the stability, lipophilicity, and bioactivity of organic molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbazole derivatives using reagents such as trifluoromethyl iodide (CF₃I) and a radical initiator . The reaction conditions often include the use of a photoredox catalyst under visible light to generate the trifluoromethyl radical, which then reacts with the carbazole substrate .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of metal-free conditions and environmentally friendly reagents, such as sodium trifluoromethanesulfinate (CF₃SO₂Na), is also gaining popularity due to their lower toxicity and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Trifluoromethyl)-2,3,4,4A,8,8A,9,9A-octahydro-1H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H₂) and a palladium catalyst (Pd/C) can convert the compound into its corresponding reduced forms.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other oxidizing agents under acidic or basic conditions.
Reduction: H₂ gas with Pd/C catalyst under atmospheric pressure.
Substitution: NaH and alkyl halides in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various functionalized carbazole derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .
Applications De Recherche Scientifique
6-(Trifluoromethyl)-2,3,4,4A,8,8A,9,9A-octahydro-1H-carbazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules with enhanced properties.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 6-(Trifluoromethyl)-2,3,4,4A,8,8A,9,9A-octahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, increasing its bioavailability and potency. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluoxetine: An antidepressant with a trifluoromethyl group that enhances its stability and bioactivity.
Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) with a trifluoromethyl group that improves its therapeutic profile.
Trifluoromethylbenzene: A simpler aromatic compound with a trifluoromethyl group used in various chemical syntheses.
Uniqueness
6-(Trifluoromethyl)-2,3,4,4A,8,8A,9,9A-octahydro-1H-carbazole is unique due to its specific structure, which combines the properties of carbazole and trifluoromethyl groups. This combination results in a compound with enhanced stability, lipophilicity, and bioactivity, making it a valuable target for research and development in various fields .
Propriétés
Numéro CAS |
872604-21-2 |
|---|---|
Formule moléculaire |
C13H16F3N |
Poids moléculaire |
243.27 g/mol |
Nom IUPAC |
6-(trifluoromethyl)-2,3,4,4a,8,8a,9,9a-octahydro-1H-carbazole |
InChI |
InChI=1S/C13H16F3N/c14-13(15,16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)17-12/h5,7,9,11-12,17H,1-4,6H2 |
Clé InChI |
CRJJHLAQCYYIPG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)C3=CC(=CCC3N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


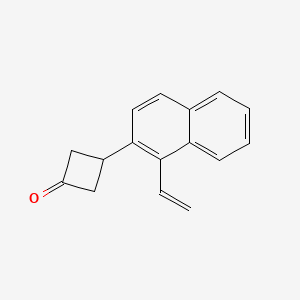
![2-[Benzyl(2-phenylethyl)sulfamoyl]-N-hydroxyacetamide](/img/structure/B14183466.png)
![Trimethyl[2,2,2-trifluoro-1-(4-nitrophenyl)ethoxy]silane](/img/structure/B14183467.png)
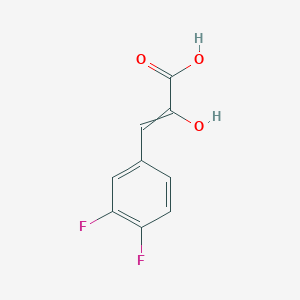
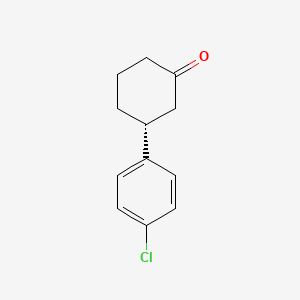
![2-{3-[Dimethyl(octadecyl)silyl]propoxy}propane-1,2,3-tricarboxylic acid](/img/structure/B14183497.png)
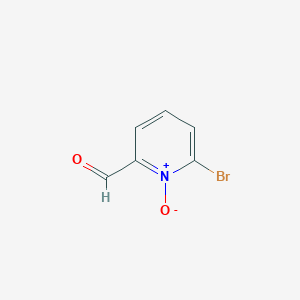
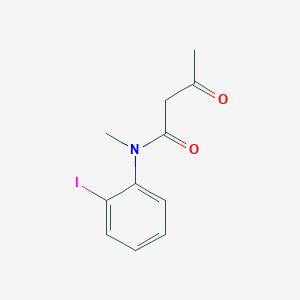
![4-Methoxy-N-(4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]aniline](/img/structure/B14183516.png)
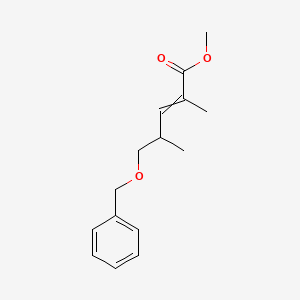

![Methyl 8-[4-(4-pentylbenzoyl)phenyl]octanoate](/img/structure/B14183529.png)
![(1R,2R)-N,N,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14183537.png)
![2-[(3-Fluorophenyl)methyl]-1H-benzimidazol-6-amine](/img/structure/B14183538.png)
